molecular formula C16H30O5 B13702861 Bis(2-methyl-2-hexyl) Dicarbonate

Bis(2-methyl-2-hexyl) Dicarbonate

Cat. No.: B13702861
M. Wt: 302.41 g/mol
InChI Key: LKMYGRMCHBYUQN-UHFFFAOYSA-N
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Description

Bis(2-methyl-2-hexyl) dicarbonate is an aliphatic dicarbonate ester characterized by two branched 2-methyl-2-hexyl groups attached to a central pyrocarbonate core. The branched alkyl chains in this compound likely enhance solubility in non-polar solvents and reduce crystallinity compared to linear or aromatic analogs.

Properties

Molecular Formula

C16H30O5

Molecular Weight

302.41 g/mol

IUPAC Name

2-methylhexan-2-yl 2-methylhexan-2-yloxycarbonyl carbonate

InChI

InChI=1S/C16H30O5/c1-7-9-11-15(3,4)20-13(17)19-14(18)21-16(5,6)12-10-8-2/h7-12H2,1-6H3

InChI Key

LKMYGRMCHBYUQN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(2-methyl-2-hexyl) Dicarbonate typically involves the reaction of 2-methyl-2-hexanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improves the yield and purity of the product. The use of phosgene gas is carefully managed to ensure safety and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Bis(2-methyl-2-hexyl) Dicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions of acids or bases.

    Transesterification: Alcohols and catalysts such as sodium methoxide or potassium carbonate.

    Decomposition: Heat or acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-methyl-2-hexyl) Dicarbonate is used as a reagent in organic synthesis. It serves as a carbonylating agent, introducing carbonate groups into organic molecules. This makes it valuable in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, by introducing carbonate groups. This modification can alter the properties and functions of these biomolecules, making it useful in drug development and biochemical studies .

Industry: In industrial applications, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent, improving the mechanical properties and durability of the final products .

Mechanism of Action

The mechanism of action of Bis(2-methyl-2-hexyl) Dicarbonate involves the formation of carbonate esters through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as alcohols or amines, to form carbonate esters. This reaction is facilitated by the presence of a base, which neutralizes the by-products and drives the reaction to completion .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bis(2-methyl-2-hexyl) dicarbonate with structurally related dicarbonates and carbonate esters, highlighting key differences in properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility Applications Key References
This compound Not explicitly reported<sup>†</sup> ~302<sup>†</sup> Not reported Not reported Organic solvents Polymer synthesis (inferred)
Bis(2-ethylhexyl) Carbonate C17H34O3 298.45 Not reported Not reported Organic solvents Plasticizer (inferred)
Di tert Butyl Dicarbonate C10H18O5 218.25 22–24 93–95 (0.5 mmHg) Organic solvents Amine protection, peptide synthesis
Dimethyl Dicarbonate (DMDC) C4H6O5 134.09 15–17 Decomposes Water, ethanol Food preservative (INS 242)
Ethylene Glycol Diphenyl Dicarbonate (EG DPDC) C16H14O6 302.28 52 Not reported Organic solvents Polycarbonate synthesis

Key Findings:

Structural Differences :

  • This compound : Branched aliphatic chains likely reduce intermolecular forces, resulting in lower melting points compared to aromatic diphenyl dicarbonates (e.g., EG DPDC, Tm = 52°C) .
  • Aromatic vs. Aliphatic : Aromatic dicarbonates (e.g., EG DPDC) exhibit higher thermal stability due to π-π interactions, whereas aliphatic derivatives (e.g., Di tert Butyl Dicarbonate) are more volatile and reactive .

Synthesis and Reactivity: this compound is likely synthesized via nucleophilic substitution of 2-methyl-2-hexanol with a carbonate precursor, similar to methods for diphenyl dicarbonates . Aliphatic dicarbonates (e.g., Di tert Butyl) undergo rapid hydrolysis or aminolysis, making them suitable for transient protection in organic synthesis, while aromatic derivatives are more stable .

Applications: Polymer Synthesis: Aromatic diphenyl dicarbonates (e.g., EG DPDC) are preferred for high-molecular-weight polycarbonates due to balanced monomer volatility and reactivity .

Volatility and Stability :

  • Aliphatic dicarbonates (e.g., Dimethyl Dicarbonate) are highly volatile, disrupting stoichiometry in polymerization, whereas branched analogs like this compound may exhibit moderated volatility due to steric hindrance .

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